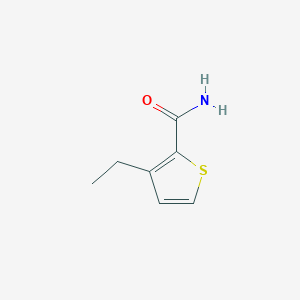

3-Ethylthiophene-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-2-5-3-4-10-6(5)7(8)9/h3-4H,2H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNSXXSGTWIJSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Ethylthiophene 2 Carboxamide

Strategies for the De Novo Synthesis of 3-Ethylthiophene-2-carboxamide

The synthesis of this compound, a molecule of interest in medicinal chemistry and materials science, can be achieved through various synthetic strategies. These approaches range from traditional precursor-based routes to more modern and efficient multi-component reactions and green chemistry methods.

Precursor-Based Synthetic Routes to this compound

The de novo synthesis of this compound often relies on the construction of the thiophene (B33073) ring from acyclic precursors. A common strategy involves the Gewald reaction, a well-established method for synthesizing 2-aminothiophenes. acs.orgtandfonline.com This reaction typically involves the condensation of a ketone or aldehyde, an active methylene (B1212753) compound (like a cyanoacetamide), and elemental sulfur in the presence of a base. acs.orgtubitak.gov.tr For this compound, a suitable starting ketone would be 2-pentanone.

Another precursor-based approach involves the modification of pre-existing thiophene rings. For instance, 3-methylthiophene-2-carboxylic acid can serve as a starting material. beilstein-journals.org A series of reactions, including conversion to the acid chloride, amidation to form the corresponding amide, and subsequent functionalization, can lead to the desired 3-ethyl derivative. beilstein-journals.org

A summary of precursor-based synthetic approaches is provided in the table below.

| Starting Material(s) | Key Reaction Type | Brief Description |

| 2-Pentanone, Cyanoacetamide, Sulfur | Gewald Reaction | A one-pot condensation reaction to form the substituted 2-aminothiophene ring, which can be further modified. acs.orgtubitak.gov.tr |

| 3-Methylthiophene-2-carboxylic acid | Functional Group Interconversion | Conversion of the carboxylic acid to a carboxamide, followed by ethylation at the 3-position. beilstein-journals.org |

| 3-Methylthiophene | Bromination/Debromination and Carbonylation | A multi-step process involving selective bromination, followed by introduction of the carboxamide group. beilstein-journals.org |

Multi-component Reactions for Thiophene-2-carboxamide Scaffolds

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecules like thiophene-2-carboxamides in a single step. tandfonline.commdpi.com These reactions combine three or more starting materials in a one-pot synthesis, avoiding the need to isolate intermediates. tandfonline.com

The Gewald reaction itself is a classic example of a three-component reaction. acs.orgtandfonline.com Variations of the Gewald reaction and other MCRs have been developed to access a wide diversity of substituted thiophenes. tandfonline.commdpi.com For instance, the Petasis borono-Mannich reaction can be employed to functionalize 2-aminothiophene-3-carboxamides, which are readily available through the Gewald reaction. acs.org While not a direct synthesis of the thiophene ring, this MCR provides a powerful tool for derivatization.

Recent advancements in MCRs for thiophene synthesis include metal-catalyzed and catalyst-free approaches, broadening the scope and applicability of these powerful synthetic tools. tandfonline.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. indianchemicalsociety.com In the context of this compound synthesis, this translates to the use of safer solvents, minimizing waste, and employing energy-efficient methods. indianchemicalsociety.com

Microwave-assisted organic synthesis has emerged as a valuable green chemistry tool, often leading to significantly reduced reaction times and improved yields. smolecule.com The Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfur source, can be efficiently carried out under microwave irradiation. organic-chemistry.org

Furthermore, the use of water as a solvent or solvent-free reaction conditions are key green chemistry strategies. indianchemicalsociety.com For example, some Gewald reactions can be performed in a mixture of ethanol (B145695) and water, reducing the reliance on volatile organic solvents. tandfonline.com The development of catalytic methods, particularly those using abundant and non-toxic metals, also aligns with the goals of green chemistry. organic-chemistry.org

Functionalization and Derivatization Reactions of this compound

Once synthesized, this compound can undergo a variety of chemical transformations to introduce new functional groups and create a library of derivatives. These reactions can target either the thiophene ring or the carboxamide functional group.

Electrophilic and Nucleophilic Substitutions on the Thiophene Ring System

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. researchgate.netchemicalbook.com Common electrophilic substitutions include halogenation, nitration, and Friedel-Crafts acylation. chemicalbook.com The position of substitution on the thiophene ring is influenced by the directing effects of the existing substituents, the ethyl group at the 3-position and the carboxamide group at the 2-position.

While less common, nucleophilic aromatic substitution can also occur on the thiophene ring, particularly if the ring is activated by electron-withdrawing groups or if a strong nucleophile is used. evitachem.comsmolecule.comsemanticscholar.org

A table summarizing potential substitution reactions is presented below.

| Reaction Type | Reagent | Potential Product |

| Bromination | N-Bromosuccinimide (NBS) | Bromo-3-ethylthiophene-2-carboxamide |

| Nitration | Nitric Acid/Sulfuric Acid | Nitro-3-ethylthiophene-2-carboxamide |

| Friedel-Crafts Acylation | Acetyl Chloride/Lewis Acid | Acetyl-3-ethylthiophene-2-carboxamide |

| Palladium-Catalyzed Cross-Coupling | Aryl Halide/Palladium Catalyst | Aryl-3-ethylthiophene-2-carboxamide acs.org |

Reactions Involving the Carboxamide Functional Group

The carboxamide functional group offers several avenues for derivatization. The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. smolecule.com The nitrogen atom of the carboxamide can undergo N-alkylation or N-acylation reactions. libretexts.org Furthermore, the carbonyl group can participate in condensation reactions. smolecule.com

Dehydration of the primary carboxamide can lead to the formation of a nitrile. beilstein-journals.org Additionally, the amide can be reduced to an amine using a suitable reducing agent.

A summary of reactions involving the carboxamide group is provided in the table below.

| Reaction Type | Reagent(s) | Product |

| Hydrolysis | Acid or Base | 3-Ethylthiophene-2-carboxylic acid smolecule.com |

| Dehydration | Dehydrating Agent (e.g., POCl₃) | 3-Ethylthiophene-2-carbonitrile beilstein-journals.org |

| Reduction | Reducing Agent (e.g., LiAlH₄) | (3-Ethylthiophen-2-yl)methanamine |

| N-Alkylation | Alkyl Halide/Base | N-Alkyl-3-ethylthiophene-2-carboxamide |

Transformations at the Ethyl Substituent

Direct, documented transformations of the ethyl group on this compound are not extensively reported. However, established reactions on alkyl-substituted thiophenes provide a strong basis for predicting potential chemical modifications.

One of the most common transformations for alkyl groups on aromatic rings is free-radical halogenation, particularly at the benzylic-equivalent position. For the ethyl group, this would involve the carbon adjacent to the thiophene ring. For instance, radical bromination using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide is a standard method. This reaction would be expected to yield 3-(1-bromoethyl)thiophene-2-carboxamide. This intermediate becomes a valuable precursor for further functionalization. For example, displacement of the bromide with nucleophiles such as azide, followed by reduction, could introduce an amino group, yielding 3-(1-aminoethyl)thiophene-2-carboxamide derivatives nih.gov.

Oxidation of the ethyl group is another potential transformation. Depending on the strength and type of oxidizing agent, this could lead to various products. Milder oxidation might yield 3-acetylthiophene-2-carboxamide, while more vigorous conditions could potentially lead to the cleavage of the ethyl group or oxidation to a carboxylic acid, though ring oxidation can be a competing pathway in electron-rich thiophene systems wikipedia.org.

Catalytic Systems in the Synthesis and Modification of this compound

The synthesis and modification of thiophene derivatives frequently rely on transition-metal catalysis, particularly with palladium.

Synthesis: The formation of the this compound core structure can be approached through several catalytic routes. A common strategy involves the construction of the substituted thiophene ring followed by the installation or modification of the carboxamide group. For instance, the synthesis of 3-ethylthiophene (B160659) itself can be achieved via nickel-catalyzed Kumada coupling of 3-bromothiophene (B43185) with ethylmagnesium bromide or palladium-catalyzed Stille coupling with tributylethyltin evitachem.com. Once the 3-ethylthiophene core is formed, the introduction of the carboxamide at the 2-position can be achieved through lithiation at the highly acidic C2 position with an organolithium reagent like n-butyllithium, followed by quenching with carbon dioxide to form 3-ethylthiophene-2-carboxylic acid. This acid can then be converted to the target carboxamide via standard amide coupling reactions. These coupling reactions often employ catalysts and coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) mdpi.com.

Modification: Palladium-catalyzed cross-coupling reactions are instrumental in modifying the thiophene ring of compounds analogous to this compound. While transformations at the ethyl group are one aspect, modifications at other positions of the thiophene ring are also crucial. For example, if a halogen is present at the C4 or C5 position, Suzuki, Stille, or Heck coupling reactions can be used to introduce aryl, heteroaryl, or vinyl substituents. Studies on related thiophene-2-carboxamides have shown that Pd(0) catalysts, in combination with bases like tripotassium phosphate, are effective for such transformations mdpi.com. The carboxamide group itself can act as a directing group, influencing the regioselectivity of C-H activation and functionalization at adjacent positions on the thiophene ring.

The table below summarizes catalytic systems used in the synthesis and modification of related thiophene carboxamides.

| Reaction Type | Catalyst System | Reagents & Conditions | Purpose | Reference |

| Amide Coupling | DCC / DMAP | Carboxylic acid, Amine, Dry DCM | Formation of the carboxamide bond | mdpi.com |

| Suzuki Coupling | Pd(0) / K₃PO₄ | Aryl boronic acid, 1,4-Dioxane (B91453) | Arylation of a halogenated thiophene ring | mdpi.com |

| Kumada Coupling | Nickel Catalyst | 3-bromothiophene, Ethylmagnesium bromide | Formation of 3-ethylthiophene | evitachem.com |

Optimization of Reaction Conditions and Process Efficiency for this compound Derivatives

The efficiency and yield of synthetic routes to thiophene derivatives are highly dependent on the optimization of reaction parameters. Key variables include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

In the synthesis of thiophene-carboxamide derivatives, the choice of base and catalyst loading is critical. For instance, in the synthesis of symmetrical selenide (B1212193) derivatives of thiophene-3-carboxamides, a switch from potassium carbonate to a stronger base like cesium carbonate was found to be crucial for driving the reaction to completion and significantly improving the yield from 39% to 86% nih.gov.

For catalytic cross-coupling reactions, the ligand on the metal center plays a pivotal role in determining the outcome. In palladium-catalyzed reactions, ligands like 1,10-phenanthroline (B135089) have been used to facilitate the desired bond formation nih.gov. The optimization process often involves screening a variety of ligands and catalysts to find the optimal combination for a specific substrate.

Solvent choice is also paramount. For amide coupling reactions, anhydrous solvents like dichloromethane (B109758) (DCM) are often used to prevent hydrolysis of the activated carboxylic acid intermediate mdpi.com. For cross-coupling reactions, polar aprotic solvents such as dimethylformamide (DMF) or 1,4-dioxane are common mdpi.comnih.gov.

The table below presents an example of optimization data for a related transformation, highlighting the impact of changing reaction conditions.

Table: Optimization of Selenide Derivative Synthesis of a Thiophene-3-carboxamide nih.gov

| Entry | Base (equiv.) | Catalyst Loading (mol%) | Ligand Loading (mol%) | Outcome |

| 1 | K₂CO₃ (1.2) | 25 | 25 | Incomplete reaction, 39% yield of desired product |

| 2 | Cs₂CO₃ (2.4) | 25 | 25 | Reaction complete in 3h, 86% yield |

| 3 | Cs₂CO₃ (1.2) | 25 | 25 | Lower yield |

| 4 | Cs₂CO₃ (2.4) | 10 | 10 | Formation of side product |

This data illustrates that a systematic variation of parameters is essential to maximize yield and minimize side reactions, a principle that is directly applicable to the synthesis and modification of this compound and its derivatives.

Advanced Analytical and Structural Characterization of 3 Ethylthiophene 2 Carboxamide

Spectroscopic Techniques for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and structure of 3-Ethylthiophene-2-carboxamide. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, a complete picture of the proton and carbon framework can be assembled.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the ethyl group protons (a triplet and a quartet) and the two aromatic protons on the thiophene (B33073) ring. The positions of these aromatic signals are influenced by the electronic effects of the carboxamide and ethyl substituents. Similarly, the ¹³C NMR spectrum would provide characteristic signals for the carbonyl carbon of the amide, the carbons of the thiophene ring, and the carbons of the ethyl group. mdpi.com Although a specific spectrum for this compound is not publicly available, analysis of related compounds like other thiophene carboxamides confirms the utility of NMR in structural verification. mdpi.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This is a predicted table based on general principles and data from analogous compounds, as specific experimental data is not widely published.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene H-4 | ~7.0-7.2 | ~125-130 |

| Thiophene H-5 | ~7.4-7.6 | ~130-135 |

| Ethyl CH₂ | ~2.8 (quartet) | ~20-25 |

| Ethyl CH₃ | ~1.3 (triplet) | ~13-16 |

| Amide NH₂ | ~5.5-7.5 (broad singlet) | - |

| Carbonyl C=O | - | ~160-165 |

| Thiophene C-2 | - | ~138-142 |

| Thiophene C-3 | - | ~140-145 |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is crucial for identifying the functional groups present in this compound. The spectra reveal characteristic vibrational frequencies corresponding to specific chemical bonds.

Key expected absorptions in the IR spectrum would include:

N-H stretching: Two bands in the region of 3100-3500 cm⁻¹ for the primary amide.

C-H stretching: Signals just below 3000 cm⁻¹ for the ethyl group and just above 3000 cm⁻¹ for the aromatic C-H bonds.

C=O stretching: A strong absorption band around 1640-1680 cm⁻¹ for the amide carbonyl group (Amide I band).

N-H bending: An absorption around 1600-1640 cm⁻¹ (Amide II band).

C-S stretching: Weaker bands associated with the thiophene ring.

Studies on various thiophene-carboxamide derivatives consistently show these characteristic peaks, confirming their utility in identifying the core structure. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can further confirm its structure. With a molecular formula of C₇H₉NOS, the expected exact mass is approximately 155.043 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. mdpi.com

The fragmentation pattern upon electron ionization would likely involve initial loss of the amide group (·NH₂) or cleavage of the ethyl group. The stability of the thiophene ring would likely result in fragments containing this core structure. Analysis of related thiophene derivatives by MS has been shown to provide clear molecular ions and predictable fragmentation pathways that are invaluable for structural confirmation. researchgate.net

Crystallographic Analysis for Solid-State Structure and Intermolecular Interactions

While spectroscopic methods reveal the molecular structure, X-ray crystallography provides definitive information about the arrangement of molecules in the solid state, including bond lengths, bond angles, and crucial intermolecular interactions.

Single Crystal X-ray Diffraction of this compound and its Co-crystals

Single crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. Although a crystal structure for this compound itself is not reported in open literature, extensive crystallographic studies have been performed on closely related thiophene carboxamides. researchgate.netresearchgate.net For instance, the analysis of a more complex derivative, 2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene, reveals a monoclinic crystal system, space group P2₁/c. researchgate.net This type of analysis for this compound would precisely define the planarity of the thiophene ring and the orientation of the ethyl and carboxamide substituents.

Table 2: Representative Crystallographic Data for a Related Thiophene Derivative (Data from 2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene, as an illustrative example) researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1344 |

| b (Å) | 13.7392 |

| c (Å) | 11.4704 |

| β (°) | 100.769 |

| Volume (ų) | 1259.36 |

Investigation of Hydrogen Bonding and Other Non-Covalent Interactions in this compound Architectures

The primary amide group in this compound is a key player in forming intermolecular interactions, particularly hydrogen bonds. The two N-H protons can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor.

In the solid state, it is expected that these groups would form robust hydrogen-bonding networks. For example, molecules could form dimeric structures through N-H···O=C interactions, which then extend into larger supramolecular architectures. The study of related crystal structures confirms that such N-H···O and C-H···O interactions are pivotal in stabilizing the crystal packing. researchgate.net The ethyl group, while primarily non-polar, could also participate in weaker C-H···π or C-H···S interactions, further influencing the molecular arrangement. Understanding these non-covalent forces is essential for predicting the physical properties of the compound.

Chromatographic and Electrophoretic Methods for Purity Assessment and Separation of this compound Isomers

The assessment of purity and the separation of isomers are critical steps in the characterization and quality control of pharmaceutical intermediates and active compounds. For this compound, a variety of chromatographic and electrophoretic techniques are employed to ensure the chemical integrity of the compound and to resolve it from structurally related impurities, including positional isomers.

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for determining the purity of thiophene-based molecules. smolecule.com Reversed-phase HPLC is particularly common, where a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. For compounds like this compound, typical methods involve C18 columns and mobile phases consisting of mixtures of water and organic solvents like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. The purity is determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram.

While specific HPLC method details for this compound are proprietary to manufacturers, methods developed for structurally similar compounds, such as substituted thiophene carboxamides, provide a strong indication of the conditions that would be applicable. For instance, the analysis of a related thiophene carboxamide derivative utilized a gradient elution method to achieve separation.

Table 1: Example of a Gradient HPLC Method for Analysis of a Thiophene Carboxamide Derivative

This table illustrates a typical gradient high-performance liquid chromatography (HPLC) method that could be adapted for the purity assessment of this compound, based on methods used for similar compounds. semanticscholar.org

| Time (min) | % H₂O (with 0.1% Formic Acid) | % Acetonitrile (with 0.1% Formic Acid) | Flow Rate (mL/min) |

| 0.0 | 95 | 5 | 1.0 |

| 1.0 | 95 | 5 | 1.0 |

| 5.0 | 5 | 95 | 1.0 |

| 8.0 | 5 | 95 | 1.0 |

| 8.1 | 95 | 5 | 1.0 |

| 10.0 | 95 | 5 | 1.0 |

| Data is illustrative and based on methods for related compounds. |

The separation of positional isomers, which have the same molecular formula but differ in the substitution pattern on the thiophene ring (e.g., 4-Ethylthiophene-2-carboxamide or 5-Ethylthiophene-2-carboxamide), is a significant challenge that can be addressed by HPLC. mtc-usa.com The subtle differences in polarity and shape between these isomers can be exploited by optimizing the stationary phase, mobile phase composition, and temperature to achieve baseline separation. rsc.org Techniques like flash chromatography are also extensively used during the synthesis and purification process to isolate the desired isomer from reaction mixtures. tandfonline.com

Capillary Electrophoresis (CE) offers an alternative and often orthogonal separation mechanism to HPLC, providing very high separation efficiency. mdpi.com In CE, charged molecules migrate through a narrow capillary under the influence of an electric field. google.com Neutral molecules like this compound can be analyzed using Micellar Electrokinetic Chromatography (MEKC), a mode of CE where a surfactant is added to the background electrolyte to form micelles. The differential partitioning of the analyte and its impurities into these charged micelles allows for their separation. CE is particularly valuable for purity assessment due to its high resolving power and low consumption of sample and reagents. diva-portal.org

Computational and Theoretical Studies on 3 Ethylthiophene 2 Carboxamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine a molecule's stable structure and how its electrons are distributed, which in turn dictates its chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometries and various electronic properties. nih.govresearchgate.net For 3-Ethylthiophene-2-carboxamide, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), can predict key structural parameters. mdpi.comtandfonline.com

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | S1–C2 | 1.74 Å |

| C2–C3 | 1.38 Å | |

| C3–C4 | 1.43 Å | |

| C4–C5 | 1.37 Å | |

| C5–S1 | 1.72 Å | |

| C2–C(O) | 1.50 Å | |

| C=O | 1.24 Å | |

| C–N | 1.35 Å | |

| C3–C(ethyl) | 1.51 Å | |

| **Bond Angles (°) ** | C5–S1–C2 | 92.5° |

| S1–C2–C3 | 111.8° | |

| C2–C3–C4 | 112.5° | |

| C3–C4–C5 | 112.2° | |

| S1–C5–C4 | 111.0° | |

| Dihedral Angle (°) | S1–C2–C(O)–N | ~150-170° |

| Note: These values are representative estimates based on DFT calculations performed on similar thiophene (B33073) derivatives. mdpi.comresearchgate.net |

Electronic properties such as the distribution of electron density can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the charge distribution and reactive areas of the molecule, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). tandfonline.com For this compound, the oxygen atom of the carboxamide group and the sulfur heteroatom are expected to be regions of high electron density.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.commdpi.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity. semanticscholar.org

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO), is a critical parameter for describing molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net

Studies on substituted thiophene-2-carboxamides have shown that the nature of the substituent at the 3-position can influence the FMO energies. For instance, electron-donating groups like methyl or amino groups can raise the HOMO energy level, while electron-withdrawing groups would lower it, thereby tuning the energy gap. nih.gov The ethyl group in this compound is a weak electron-donating group, which would be expected to result in an energy gap similar to that of 3-methylthiophene-2-carboxamide (B1269094) derivatives. nih.gov

Table 2: Representative FMO Data for Thiophene-2-Carboxamide Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 3-methylthiophene-2-carboxamide derivative | - | - | ~4.9 - 5.1 | nih.gov |

| 3-hydroxythiophene-2-carboxamide derivative | - | - | ~4.7 - 4.9 | nih.gov |

| 3-aminothiophene-2-carboxamide derivative | - | - | ~4.5 - 4.7 | nih.gov |

| This compound (Estimated) | ~ -5.8 eV | ~ -0.8 eV | ~5.0 eV | |

| Note: The data for derivatives are ranges observed in computational studies. The values for this compound are estimates based on the electronic effect of the ethyl group. |

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations typically focus on a single, static, minimum-energy structure, molecules are dynamic entities, especially in solution. Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. tandfonline.commdpi.com These simulations provide a detailed view of the conformational landscape, flexibility, and interactions with the surrounding solvent. nih.gov

For this compound, an MD simulation would reveal the rotational freedom of the ethyl group and the carboxamide side chain. It is known that substituents at the 3-position of a thiophene-2-carboxamide can be used to favor specific conformations. caltech.edu MD simulations can quantify the energetic favorability of different conformers and the time the molecule spends in each state. This is crucial for understanding how the molecule might interact with biological targets, as its shape and flexibility are key determinants of binding affinity. mdpi.com

In Silico Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods are also invaluable for predicting spectroscopic data, which can aid in the identification and characterization of synthesized compounds. Time-Dependent DFT (TD-DFT) is a common method used to calculate the electronic transitions that correspond to UV-Visible absorption spectra. tandfonline.com By predicting the maximum absorption wavelength (λmax), these calculations can be directly compared with experimental UV-Vis data. Similarly, the vibrational frequencies of a molecule can be calculated using DFT, which corresponds to the peaks observed in an Infrared (IR) spectrum. nih.gov

Beyond spectroscopy, computational chemistry can predict the likely pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and calculate the activation energies required for a reaction to proceed. For this compound, this could involve predicting its susceptibility to electrophilic substitution on the thiophene ring or forecasting the products of its oxidation or reduction. wikipedia.org These in silico predictions can guide synthetic chemists in designing reaction conditions and anticipating potential side products.

Investigation of Biological Activities and Molecular Mechanisms of 3 Ethylthiophene 2 Carboxamide Derivatives

Exploration of Biological Activity Profiles of Thiophene-2-carboxamide Scaffolds

Derivatives of thiophene-2-carboxamide have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, and antiproliferative activities. nih.govnih.gov The versatility of the thiophene (B33073) ring allows for various substitutions, leading to a diverse library of compounds with distinct biological profiles. researchgate.netnih.gov

Antimicrobial Activity: Thiophene-2-carboxamide derivatives have shown notable efficacy against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, certain N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues have been identified as potent antibacterial agents against extended-spectrum-β-lactamase (ESBL)-producing Escherichia coli. mdpi.com Some derivatives have also exhibited significant antifungal properties. nih.govfarmaciajournal.com The antimicrobial action is often attributed to the disruption of bacterial cellular processes or the inhibition of essential enzymes. mdpi.com

Antioxidant Activity: Several thiophene-2-carboxamide derivatives have been reported to possess significant antioxidant properties. nih.govtrdizin.gov.trdergipark.org.tr They can scavenge free radicals, as demonstrated in various assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. researchgate.netnih.govtrdizin.gov.tr For example, N-(Thiophene-2-ylmethyl)furan-2-carboxamide exhibited 98.93% DPPH scavenging activity, comparable to the standard antioxidant ascorbic acid. dergipark.org.tr This activity is often linked to the electron-donating nature of the thiophene ring and its substituents. nih.gov

Anti-inflammatory Activity: The anti-inflammatory potential of thiophene-2-carboxamide scaffolds is a significant area of research. nih.govontosight.aitandfonline.com These compounds can inhibit key inflammatory enzymes like cyclooxygenase (COX), particularly the inducible COX-2 isoform, which is associated with inflammation. nih.govias.ac.in For example, a series of 4,5-diarylthiophene-2-carboxamide derivatives showed anti-inflammatory activity comparable to the standard drug diclofenac (B195802) sodium in an in vitro assay. ias.ac.in

Antiproliferative Activity: Thiophene-2-carboxamide derivatives have emerged as promising anticancer agents. nih.govmdpi.com They have demonstrated cytotoxicity against various cancer cell lines, including those of the breast, liver, and leukemia. mdpi.com The mechanisms of action are diverse and can involve the inhibition of protein tyrosine phosphatase 1B (PTP1B), vascular endothelial growth factor receptor-2 (VEGFR-2), and tubulin polymerization. mdpi.comnih.govnih.gov For instance, a derivative of anthra[2,3-b]thiophene-2-carboxamide was found to be highly potent against a panel of human tumor cell lines. nih.gov

The biological activities of 3-ethylthiophene-2-carboxamide derivatives are often rooted in their ability to inhibit specific enzymes or bind to cellular receptors. nih.govias.ac.in

Enzymatic Inhibition:

Cyclooxygenase (COX) Inhibition: As mentioned, these scaffolds are known to inhibit COX enzymes, which are crucial in the inflammatory pathway. nih.govias.ac.in Molecular docking studies have shown that these compounds can fit into the active site of COX-2, interacting with key amino acid residues. ias.ac.in

Cholinesterase Inhibition: Some thiophene-2-carboxamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. researchgate.net

Urease Inhibition: Certain furan (B31954)/thiophene-2-carboxamide derivatives have shown inhibitory activity against urease, an enzyme implicated in infections by Helicobacter pylori. trdizin.gov.trdergipark.org.tr

Sirtuin Inhibition: Thieno[3,2-d]pyrimidine-6-carboxamides have been identified as potent pan-inhibitors of SIRT1, SIRT2, and SIRT3, which are enzymes involved in cellular regulation. acs.org

Receptor Binding:

The interaction of these derivatives with various receptors is a key aspect of their mechanism of action. For example, their antiproliferative effects can be mediated through binding to receptors like VEGFR-2. nih.gov The specific binding interactions are often elucidated through computational modeling and experimental binding assays.

The following table summarizes the inhibitory activities of some thiophene-2-carboxamide derivatives against various enzymes.

| Compound Class | Target Enzyme | Activity | Reference |

| 4,5-Diarylthiophene-2-carboxamides | Cyclooxygenase-2 (COX-2) | Inhibition comparable to diclofenac | ias.ac.in |

| Thiophene-2-carboxamide Schiff bases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Good to moderate inhibition | researchgate.net |

| Furan/Thiophene-2-carboxamides | Urease | Inhibition constant (Ki) of 0.10 mM for one derivative | trdizin.gov.trdergipark.org.tr |

| Thieno[3,2-d]pyrimidine-6-carboxamides | SIRT1, SIRT2, SIRT3 | Potent pan-inhibition | acs.org |

Recent studies have begun to unravel how this compound derivatives modulate cellular signaling pathways to exert their biological effects. One notable example is the investigation of thiophene derivatives as dual inhibitors of β-tubulin and the Wnt/β-catenin pathway in gastrointestinal cancers. nih.gov Compound 1312, a novel thiophene derivative, demonstrated significant anti-proliferative activity against several gastrointestinal cancer cell lines. nih.gov Further investigation revealed that this compound could inhibit β-tubulin polymerization and also suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. nih.gov This dual-action mechanism highlights the potential of these derivatives to target multiple oncogenic pathways simultaneously.

Another area of investigation is the induction of apoptosis (programmed cell death) in cancer cells. A derivative of anthra[2,3-b]thiophene-2-carboxamide was shown to induce apoptosis by activating caspases 3 and 9, leading to DNA fragmentation and a decrease in mitochondrial membrane potential. nih.gov This suggests that these compounds can trigger the intrinsic apoptotic pathway.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity (SAR) and properties (SPR) is crucial for designing more potent and selective compounds.

SAR studies have revealed that modifications at various positions of the thiophene-2-carboxamide scaffold significantly impact biological potency.

Substituents on the Thiophene Ring: The nature and position of substituents on the thiophene ring are critical. For instance, in a series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamides, the presence of a bromo group at the 5-position of the thiophene ring, coupled with specific aryl substitutions, led to the most potent antibacterial activity. mdpi.com

Substituents on the Carboxamide Nitrogen: The group attached to the carboxamide nitrogen also plays a vital role. In a study of 4,5-diarylthiophene-2-carboxamide derivatives, those with aryl and arylalkyl substituents on the amide showed better anti-inflammatory activity than those with alkyl and cycloalkyl groups. ias.ac.in

Bioisosteric Replacement: Replacing the thiophene ring with a furan ring (a bioisostere) in an anthraquinone-fused derivative resulted in reduced antitumor activity, highlighting the specific role of the sulfur atom in the thiophene ring for this particular activity. nih.gov

The table below illustrates some SAR findings for thiophene-2-carboxamide derivatives.

| Compound Series | Modification | Effect on Biological Activity | Reference |

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamides | 5-bromo and specific aryl substitutions | Increased antibacterial potency | mdpi.com |

| 4,5-Diarylthiophene-2-carboxamides | Aryl/arylalkyl amide substituents | Enhanced anti-inflammatory activity | ias.ac.in |

| Anthraquinone-fused thiophene-2-carboxamides | Replacement of thiophene with furan | Decreased antitumor activity | nih.gov |

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the thiophene-2-carboxamide core, several key pharmacophoric elements have been identified.

The Thiophene Ring: The thiophene ring itself is a crucial hydrophobic and aromatic element that can engage in van der Waals and pi-pi stacking interactions with biological targets. nih.gov The sulfur atom can also participate in specific interactions. nih.gov

The Carboxamide Linker: The carboxamide group (-CO-NH-) is a critical hydrogen bond donor and acceptor, allowing for strong interactions with amino acid residues in enzyme active sites or receptor binding pockets. mdpi.com

Substituent Groups: Specific substituents provide additional interaction points. For example, in COX-2 inhibitors, aryl groups at the 4 and 5 positions of the thiophene ring are important for fitting into the enzyme's active site. ias.ac.in In some antimicrobial derivatives, the presence of a benzimidazole (B57391) moiety linked to the thiophene scaffold was found to be beneficial for activity. nih.gov

Computational Approaches to Ligand-Target Interactions: Molecular Docking and Dynamics

Computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable tools for understanding how this compound derivatives interact with their biological targets at an atomic level. nih.govmdpi.comias.ac.in

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. Docking studies have been successfully used to:

Corroborate the hypothesis that 4,5-diarylthiophene-2-carboxamide derivatives are potential COX-2 inhibitors by showing their specific interactions with key residues in the COX-2 active site. ias.ac.in

Identify crucial binding interactions, such as hydrogen bonds and hydrophobic interactions, between N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues and β-lactamase enzymes in E. coli. mdpi.com

Suggest that certain thiophene-based compounds are potential dual inhibitors of COX-2 and 5-LOX. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-target complex over time, offering a more realistic picture of the binding event. While specific MD studies on this compound are not extensively detailed in the provided context, this technique is generally used to assess the stability of the docked pose and to calculate binding free energies.

The combination of these computational approaches with experimental data provides a powerful platform for the rational design of new and more effective this compound-based therapeutic agents.

Prediction of Binding Modes and Affinities of this compound Derivatives

The prediction of how a molecule will interact with a biological target is a cornerstone of modern drug discovery. Through computational docking studies, researchers can simulate the binding of a ligand, such as a this compound derivative, into the active site of a protein. These simulations provide insights into the binding mode, including the specific amino acid residues involved in the interaction, and can estimate the binding affinity, often expressed as a binding energy score.

While specific studies on this compound are limited, research on the closely related 3-methylthiophene-2-carboxamide (B1269094) derivatives provides valuable insights into the potential interactions of this class of compounds. A recent study investigated the binding of 3-methylthiophene-2-carboxamide derivatives with various proteins to predict their biological activity. nih.gov

For instance, molecular docking studies were performed on a series of 3-methylthiophene-2-carboxamide derivatives against different protein targets. The binding interactions and calculated binding energies provide a framework for understanding how the 3-ethyl analogue might behave.

One such derivative, 3-methylthiophene-2-carboxamide derivative 5a , demonstrated a notable binding energy of -7.6609 kcal/mol. nih.gov The predicted binding mode for this compound involved two key interactions: a hydrogen bond between the oxygen of the acetyl group and the amino acid residue Serine 80 (with a bond length of 2.95 Å), and a pi-hydrogen interaction between the hydrogen of the acetyl group and Histidine 79 (with a distance of 3.90 Å). nih.gov Another derivative, 5b , showed a binding energy of -7.4306 kcal/mol, forming a single hydrogen bond. nih.gov In contrast, derivative 5c exhibited a weaker binding score of -6.0538 kcal/mol, which was attributed to a hydrogen bond with Lysine 215 and a pi-hydrogen interaction with Tyrosine 163. nih.gov

These findings suggest that the substituents on the thiophene-2-carboxamide core play a crucial role in determining the binding affinity and the specific interactions with the protein target. The presence and position of hydrogen bond donors and acceptors, as well as aromatic rings capable of pi-stacking or pi-hydrogen interactions, are critical for potent biological activity.

| Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 3-methylthiophene-2-carboxamide 5a | -7.6609 | Ser 80, His 79 | Hydrogen Bond, π-H Interaction |

| 3-methylthiophene-2-carboxamide 5b | -7.4306 | Not specified | Hydrogen Bond |

| 3-methylthiophene-2-carboxamide 5c | -6.0538 | Lys 215, Tyr 163 | Hydrogen Bond, π-H Interaction |

Virtual Screening for Novel Biological Targets of Thiophene Carboxamides

Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. nuvisan.com This approach can be either structure-based, relying on the three-dimensional structure of the target, or ligand-based, using the structure of known active compounds. nuvisan.com For the thiophene carboxamide scaffold, virtual screening has been instrumental in identifying potential new biological targets and, consequently, new therapeutic avenues.

One notable success in the virtual screening of thiophene carboxamides was the identification of a novel inhibitor of Poly (ADP-ribose) polymerase-1 (PARP1), an enzyme involved in DNA repair and a target for cancer therapy. nih.govnih.gov An integrated virtual screening approach, combining a support vector machine (SVM) and pharmacophore-based methods, was used to screen the Maybridge chemical library. nih.gov This screening led to the identification of several hit compounds, including GK01172 , which possesses a thiophene carboxamide scaffold. nih.gov

Subsequent in vitro testing confirmed that GK01172 exhibited 50% inhibition of PARP1 enzyme activity at a concentration of 25 μM. nih.gov The thiophene carboxamide moiety of GK01172 was observed to form a hydrogen bond with the amino acid residue Tyrosine 896 in the PARP1 binding site. researchgate.net This discovery highlighted the potential of the thiophene carboxamide scaffold as a new chemotype for PARP1 inhibitors. nih.gov

The success of this virtual screening campaign underscores the utility of this approach for exploring the vast chemical space and identifying novel biological activities for classes of compounds like thiophene carboxamides. By computationally screening against a wide array of biological targets, researchers can efficiently prioritize compounds for further experimental validation, accelerating the drug discovery process.

| Compound ID | Screening Method | Identified Target | Key Finding |

|---|---|---|---|

| GK01172 | Support Vector Machine & Pharmacophore-based Virtual Screening | PARP1 | Showed 50% inhibition of PARP1 at 25 μM and represents a new chemotype for PARP1 inhibitors. |

Applications in Materials Science and Advanced Technologies Based on 3 Ethylthiophene 2 Carboxamide

Design and Synthesis of Organic Electronic Materials

The field of organic electronics leverages the electronic and optical properties of carbon-based materials for applications in various devices. Thiophene-containing polymers are a cornerstone of this field due to their excellent charge transport characteristics and environmental stability. cmu.edu

The polymerization of 3-substituted thiophenes is a well-established route to creating semiconducting polymers. magtech.com.cn For 3-ethylthiophene-2-carboxamide, polymerization would likely proceed via metal-catalyzed cross-coupling reactions, such as Grignard Metathesis (GRIM) or direct (hetero)arylation polymerization (DHAP), to yield poly(this compound). rsc.orgosti.gov The regioregularity of the resulting polymer, which refers to the specific arrangement of the monomer units, is a critical factor influencing its electronic properties. magtech.com.cnrsc.org A high degree of head-to-tail (HT) coupling generally leads to a more planar polymer backbone, facilitating π-π stacking and enhancing charge carrier mobility. rsc.orgethz.ch

The presence of the ethyl group at the 3-position is expected to enhance the solubility of the polymer, a crucial aspect for solution-based processing of electronic devices. magtech.com.cn The carboxamide group at the 2-position introduces a unique element. Its ability to form intermolecular hydrogen bonds could lead to a higher degree of order and crystallinity in the solid state, which is beneficial for charge transport. nih.govresearchgate.net However, the steric hindrance from the carboxamide group might also influence the polymerization process and the final polymer structure.

Computational studies on similar thiophene-carboxamide derivatives suggest that the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be tuned by the substituents. nih.gov For a polymer of this compound, the electron-donating ethyl group would raise the HOMO level, while the electron-withdrawing nature of the carbonyl in the carboxamide group would influence both HOMO and LUMO levels. rsc.org The precise energy gap (ΔEH-L) would determine the polymer's absorption spectrum and its suitability for specific electronic applications. nih.gov

Table 1: Predicted Influence of Substituents on Poly(this compound) Properties

| Substituent | Position | Expected Effect on Polymer Properties |

| Ethyl Group | 3 | - Increases solubility in organic solvents. - Electron-donating, raises HOMO energy level. |

| Carboxamide Group | 2 | - Potential for intermolecular hydrogen bonding, promoting self-assembly and crystallinity. - May introduce steric hindrance during polymerization. - Influences electronic properties through its electron-withdrawing carbonyl and hydrogen-bonding amide components. |

Polythiophenes are widely used as the p-type (electron-donating) semiconductor in organic photovoltaic (OPV) cells and as the active channel material in organic field-effect transistors (OFETs). magtech.com.cnrsc.org

In Organic Photovoltaic Cells , the polymer donor material absorbs sunlight to create excitons (bound electron-hole pairs). acs.org These excitons then diffuse to an interface with an electron-accepting material (often a fullerene derivative) where the charge is separated. acs.org The efficiency of an OPV device is highly dependent on the absorption characteristics and energy levels of the donor polymer. rsc.org A polymer based on this compound could offer several advantages. The ethyl group helps ensure good solubility for forming the active layer from solution, and the potential for ordered structures through hydrogen bonding could enhance charge transport to the electrodes. The HOMO-LUMO gap, influenced by both the ethyl and carboxamide groups, would need to be well-matched with the acceptor material to ensure efficient charge transfer. nih.govacs.org

In Organic Field-Effect Transistors , a voltage applied to a gate electrode controls the flow of current through the semiconducting polymer channel. jics.org.brmdpi.com The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor. jics.org.brnih.gov The expected high degree of order in poly(this compound) due to hydrogen bonding could lead to high charge carrier mobility. researchgate.net Research on similar polythiophenes has shown that enhanced crystallinity and compact molecular packing are directly correlated with improved OFET performance. nih.gov

Table 2: Potential Performance Metrics for this compound-based Devices

| Device | Key Performance Metric | Role of this compound Polymer |

| Organic Photovoltaic (OPV) Cell | Power Conversion Efficiency (PCE) | - Acts as the p-type donor material. - Good solubility for blend film formation. - Ordered structure for efficient hole transport. |

| Organic Field-Effect Transistor (OFET) | Charge Carrier Mobility (µ) | - Forms the active semiconducting channel. - High crystallinity from hydrogen bonding could lead to high mobility. |

Role as Building Blocks for Supramolecular Assemblies and Functional Frameworks

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonds and π-π stacking. researchgate.netrsc.org The this compound molecule is an excellent candidate for building such assemblies. researchgate.net The carboxamide group is a well-known motif for forming strong and directional hydrogen bonds. researchgate.netscirp.org This can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. researchgate.net

The crystal structure of a closely related compound, 2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene (B33073), reveals the significant role of intramolecular and intermolecular hydrogen bonds in stabilizing the molecular conformation and crystal packing. researchgate.netscirp.org Specifically, N-H···O=C hydrogen bonds are prominent. researchgate.net It is highly probable that this compound would exhibit similar hydrogen bonding patterns, leading to well-defined supramolecular structures.

These ordered assemblies are not just of academic interest; they can form the basis for functional frameworks. For instance, porous frameworks could be designed for gas storage or separation, while the electronic communication between the stacked thiophene rings could be exploited in the design of conductive materials.

Exploration in Sensor Technologies and Optoelectronic Devices

Thiophene-based materials are widely explored for their potential in chemical sensors and optoelectronic devices. The electronic properties of conjugated polymers are sensitive to their environment, making them suitable for detecting various analytes. mdpi.com

For a polymer of this compound, the carboxamide group could act as a specific binding site for certain molecules through hydrogen bonding. This interaction could perturb the electronic structure of the polymer, leading to a detectable change in its fluorescence or conductivity. This principle can be used to develop highly selective and sensitive chemical sensors. For example, thiophene-based chemosensors have been developed for the detection of metal ions and other small molecules.

In the broader context of optoelectronic devices, the ability to tune the electronic and optical properties through chemical modification is crucial. vulcanchem.com The combination of the ethyl and carboxamide groups on the thiophene ring provides a handle for such tuning. This could lead to the development of materials for applications such as light-emitting diodes (LEDs), where the color of the emitted light is determined by the polymer's band gap, or photodetectors. researchgate.netnih.gov

Future Perspectives and Emerging Research Avenues for 3 Ethylthiophene 2 Carboxamide

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The convergence of artificial intelligence (AI) and machine learning (ML) with chemical research presents a transformative opportunity for accelerating the discovery and optimization of molecules like 3-Ethylthiophene-2-carboxamide. Future research will likely leverage these computational tools to navigate the vast chemical space with unprecedented efficiency.

ML models, particularly those based on algorithms like random forest and deep learning, are increasingly being used to predict the properties of thiophene (B33073) derivatives. researchgate.netaip.org For this compound, these models can be trained on datasets of related compounds to forecast a range of characteristics, from fundamental physicochemical properties to complex biological activities. For instance, ML can predict charge transport properties, such as intramolecular reorganization energies, which is a critical parameter for designing novel organic electronic materials. aip.org A recent study demonstrated that ML models could predict these energies for polythiophenes with high accuracy, significantly reducing the reliance on computationally expensive density functional theory (DFT) calculations. aip.org Similarly, AI can accelerate crystal structure prediction, enabling the rapid identification of stable polymorphs with desired properties. arxiv.org

Genetic algorithms can be combined with quantum mechanical calculations to explore the chemical space and identify novel thiophene-based polymers with specific, optimized electronic properties. This approach could be used to design polymers incorporating this compound as a monomer, targeting enhanced performance in electronic devices. Furthermore, ML techniques are being developed to predict the adsorption capabilities of materials for thiophenic compounds, which could guide the design of new filtration or purification systems. researchgate.net

Table 1: Potential AI/ML Applications in this compound Research

| AI/ML Application Area | Potential Impact on this compound Research | Relevant ML/AI Techniques |

| Property Prediction | Forecasting physicochemical properties, optoelectronic characteristics, and biological activity. researchgate.net | Random Forest, Gradient Boosted Trees, Deep Neural Networks (DNN), TabNet. researchgate.netaip.org |

| Materials Discovery | Screening virtual libraries of derivatives for optimal performance in organic electronics. aip.org | Active Learning, Genetic Algorithms. aip.org |

| Synthesis Optimization | Predicting reaction outcomes and optimizing synthetic routes for higher yield and purity. | Not explicitly found in searches, but a logical extension of current capabilities. |

| Crystal Structure Prediction | Accelerating the identification of stable crystalline forms with desired material properties. arxiv.org | Random Forest models combined with DFT calculations. arxiv.org |

Development of Novel Synthetic Methodologies and Catalyst Systems

Advances in synthetic organic chemistry are continuously providing more efficient, selective, and sustainable routes to complex molecules. For this compound and its derivatives, future research will focus on moving beyond traditional methods to embrace novel catalytic systems and reaction engineering.

Recent studies have highlighted advanced strategies for synthesizing thiophene-based compounds, which could be adapted for this compound. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for creating complex thiophene-containing molecules. mdpi.comrsc.org A particularly promising and more environmentally friendly method is Direct Arylation Polycondensation (DArP), which avoids the need for pre-functionalized organometallic reagents. rsc.org

The development of novel catalyst systems based on nickel and palladium is crucial for the synthesis of functionalized thiophene-based polymers. rsc.org These catalysts enable the creation of regioregular polymers with controlled molecular weights and tunable optoelectronic properties. rsc.org For the synthesis of thiophene carboxamide analogues specifically, condensation reactions catalyzed by agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) have proven effective. nih.gov One-step condensation methods are also being explored to improve efficiency and yield for thiophene-2-carboxamide derivatives. nih.gov The future in this area will likely involve optimizing these catalytic systems to be more cost-effective and to operate under milder, "greener" conditions.

Table 2: Emerging Synthetic Strategies for Thiophene Carboxamides

| Synthetic Methodology | Catalyst/Reagent Example | Key Advantages |

| Suzuki-Miyaura Cross-Coupling | Palladium (Pd(0)) complexes. mdpi.com | High functional group tolerance, commercial availability of reagents. |

| Direct Arylation Polycondensation (DArP) | Palladium-based catalysts. rsc.org | Cost-effective, green (avoids toxic precursors), facile route to polymers. rsc.org |

| Kumada Catalyst-Transfer Polycondensation | Nickel-based catalysts. rsc.org | Synthesis of functionalized polymers. rsc.org |

| Amide Condensation | HBTU, TiCl₄. mdpi.comnih.gov | Direct formation of the carboxamide bond. |

Expansion into Advanced Materials and Nanotechnology Applications

The unique electronic and optical properties of the thiophene ring make it a privileged building block for advanced materials. researchgate.netthieme-connect.com this compound, with its specific functionalization, is a promising candidate for incorporation into next-generation materials and nanotechnologies.

Thiophene-based polymers are extensively studied as organic semiconductors for a wide array of electronic and optoelectronic devices, including:

Organic Field-Effect Transistors (OFETs) researchgate.net

Organic Light-Emitting Diodes (OLEDs) researchgate.netresearchgate.net

Organic Photovoltaics (OPVs) / Solar Cells researchgate.netnumberanalytics.com

By serving as a monomer, this compound could be used to synthesize polymers with tailored properties. The ethyl and carboxamide groups allow for fine-tuning of solubility, processability, and intermolecular interactions, which are critical for device performance. thieme-connect.com Theoretical studies on novel thiophene-based compounds confirm that structural modifications can significantly enhance optoelectronic properties for photovoltaic applications. researchgate.netnano-ntp.com

In the realm of nanotechnology, thiophene-based materials are being used to create nanoparticles (TNPs) for applications in electronics, biosensing, and bioimaging. researchgate.net The functional groups on this compound could be used to direct the self-assembly of these nanoparticles or to link them to other molecules, such as gold nanoparticles, creating novel hybrid materials with unique conductive or optical properties. researchgate.netacs.org Furthermore, thiophene-based polymers are being investigated as electrode materials for energy storage devices like batteries and supercapacitors, offering the potential for improved capacity and cycle stability. numberanalytics.com

Deepening Understanding of Biological Target Engagement and Mechanistic Insights

Thiophene carboxamides are recognized as a versatile scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities. mdpi.combohrium.comnih.gov A key future direction for this compound is the precise identification of its biological targets and the elucidation of its molecular mechanisms of action.

Recent groundbreaking research discovered that a novel thiophene carboxamide derivative is a highly potent and selective inhibitor of sphingomyelin (B164518) synthase 2 (SMS2), a potential drug target for dry eye disease. nih.gov This study revealed that the compound exerted protective effects by reducing inflammation and apoptosis. nih.gov Given this precedent, a major research avenue for this compound will be to screen it against SMS2 and other related enzymes. A patent has also listed this compound in the context of developing SMYD inhibitors for cancer therapy. google.com

Other thiophene carboxamides have shown potential as:

Anticancer agents , possibly acting through the inhibition of protein tyrosine phosphatase 1B (PTP1B) or by inducing apoptosis in cancer cells. mdpi.comontosight.ai

Antiviral agents , with analogues showing inhibitory activity against enterovirus 71. rsc.org

Anti-inflammatory and anti-diabetic agents , through the inhibition of enzymes like alpha-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.net

Future research will employ a combination of in vitro enzymatic assays and in silico molecular docking studies to explore these possibilities. bohrium.comresearchgate.net Such studies can reveal specific interactions between this compound and the amino acid residues within the active sites of target proteins, providing crucial insights for structure-activity relationship (SAR) studies and guiding the rational design of more potent and selective therapeutic agents. mdpi.comnih.gov

Table 3: Potential Biological Targets for this compound

| Potential Biological Target | Therapeutic Area | Investigational Approach |

| Sphingomyelin Synthase 2 (SMS2) | Dry Eye Disease, Inflammation. nih.gov | Enzymatic inhibition assays, in vitro cell-based models. nih.gov |

| SMYD Family Proteins | Cancer. google.com | Screening for inhibitory activity. google.com |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Cancer, Diabetes. mdpi.com | Molecular docking, cytotoxicity assays in relevant cell lines. mdpi.com |

| Viral Proteins (e.g., from Enterovirus 71) | Antiviral Therapy. rsc.org | Antiviral activity assays in cell culture. rsc.org |

| α-glucosidase, AChE, BChE | Diabetes, Neurodegenerative Disorders. researchgate.net | In vitro enzyme inhibition assays. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.